2-Methyl-4-phenylbutanoic acid
Overview
Description
2-Methyl-4-phenylbutanoic Acid is a chemical reagent used in the synthesis of various pharmaceutically active compounds . It is a small-molecular-weight fatty acid with a terminal aromatic group .
Synthesis Analysis
A biocatalytic platform for asymmetric alkylation of α-keto acids has been developed, which includes the use of 2-oxo-4-phenylbutanoic acid . The addition of phenols to acrylonitrile in the presence of aqueous benzyltrimethylammonium hydroxide or tetramethylammonium hydroxide under microwave irradiation yielded the corresponding Michael adducts .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-phenylbutanoic acid is C11H14O2 . The InChI representation is InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) .Chemical Reactions Analysis
Oxidation of MCs causes the cleavage of MC Adda to form 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-4-phenylbutanoic acid is 178.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 4 .Scientific Research Applications
Quantum Computational and Ligand-Protein Docking Studies
2-Methyl-4-phenylbutanoic acid (2MPBA) has been analyzed through density functional theory (DFT) calculations, revealing insights into molecular geometry, vibrational frequencies, and natural bond orbital (NBO) analysis. This compound shows nonlinear optical (NLO) properties and is significant for molecular docking with proteins, suggesting potential in drug identification (Raajaraman, Sheela, & Muthu, 2019).
X-ray Structure Determination in Pharmaceutical Research
X-ray crystallographic analysis has been employed to determine the stereochemistry of 2-Methyl-4-phenylbutanoic acid derivatives, crucial for understanding its role in pharmaceutical compounds like bestatin (Nakamura et al., 1976).
Biocatalytic Deracemisation in Chemistry
The compound has been used in biocatalytic deracemisation processes, specifically converting racemic mixtures into high-purity (S)-enantiomers, demonstrating its application in stereochemistry and pharmaceutical synthesis (Chadha & Baskar, 2002).
Development of Tetrazole-Containing Derivatives
The reactivity of 2-Methyl-4-phenylbutanoic acid has been utilized to create tetrazole-containing derivatives, contributing to advancements in organic chemistry and potential pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).
Synthesis Methods and Optimization
Studies have focused on optimizing the synthesis of 2-Methyl-4-phenylbutanoic acid, exploring factors like reaction temperature, solvent choice, and base use, highlighting its significance in chemical manufacturing processes (Ahmad, Oh, & Shukor, 2011).
Environmental and Analytical Chemistry Applications
Research includes the detection of microcystins in environmental samples by analyzing 2-Methyl-4-phenylbutanoic acid derivatives, demonstrating its application in environmental monitoring and safety (Suchy & Berry, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZHEXBLOOGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306426 | |
Record name | 2-Methyl-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylbutanoic acid | |
CAS RN |
1949-41-3 | |
Record name | 2-Methyl-4-phenylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2-methyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1949-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyric acid, 2-methyl-4-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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